molecular formula C11H18ClNOS B1396428 [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332529-11-9

[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride

Cat. No. B1396428
CAS RN: 1332529-11-9
M. Wt: 247.79 g/mol
InChI Key: VVMJRHOLCHTKFK-UHFFFAOYSA-N
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Description

1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride, also known as O-TMP, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases. O-TMP is a derivative of piperidine, which has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. O-TMP has been shown to have a wide range of biological activities and has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” serves as a key intermediate in their synthesis . The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and are essential for constructing new medicinal compounds.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” is used in the research and development of new drugs due to its structural significance in piperidine-based pharmacophores . It plays a significant role in the discovery and biological evaluation of potential drugs, especially in the areas of pain management, neurological disorders, and cardiovascular diseases.

Biological Activity Studies

This compound is utilized in studying biological activities, including binding affinity and efficacy at various receptors in the central nervous system . It is instrumental in the development of new therapeutic agents that target specific receptors or enzymes, contributing to the understanding of disease mechanisms and the creation of targeted treatments.

Chemical Research and Education

In academic settings, “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” is used to teach advanced organic synthesis techniques . It provides a practical example of complex chemical reactions and is used in laboratory courses to demonstrate the synthesis and functionalization of heterocyclic compounds.

Reference Standards for Pharmaceutical Testing

The compound is employed as a high-quality reference standard in pharmaceutical testing . Its well-defined structure and properties make it an excellent candidate for ensuring the accuracy and reliability of analytical methods used in quality control and regulatory compliance of drug products.

Development of Fast and Cost-Effective Synthesis Methods

Research on “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” includes the development of fast and cost-effective methods for its synthesis . This is crucial for the large-scale production of piperidine derivatives, making them more accessible for pharmaceutical applications and reducing the overall cost of drug development.

Exploration of One-Pot Functionalization Techniques

The compound’s versatility allows for the exploration of one-pot functionalization techniques . This approach simplifies the synthesis process by combining multiple steps into one, thereby saving time and resources while minimizing waste, which is essential for sustainable chemical practices.

properties

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMJRHOLCHTKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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